(DIISOPROPYLAMINO)TRIMETHYLSILANE

organic synthesis non-nucleophilic base enolate chemistry

(DIISOPROPYLAMINO)TRIMETHYLSILANE (CAS 17425-88-6), also known as N,N-diisopropyltrimethylsilylamine, is a tertiary organosilicon compound featuring a trimethylsilyl group bonded to a sterically hindered diisopropylamino moiety. With a molecular formula of C9H23NSi and a molecular weight of 173.37 g/mol, this compound is characterized as a clear, colorless liquid with a density of 0.786 g/cm³, a boiling point of 157 °C, a flash point of 28 °C, and a predicted pKa of 11.76±0.70.

Molecular Formula C9H23NSi
Molecular Weight 173.37 g/mol
CAS No. 17425-88-6
Cat. No. B101686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(DIISOPROPYLAMINO)TRIMETHYLSILANE
CAS17425-88-6
Molecular FormulaC9H23NSi
Molecular Weight173.37 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)[Si](C)(C)C
InChIInChI=1S/C9H23NSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3
InChIKeyGEZQRKBBRMOCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(DIISOPROPYLAMINO)TRIMETHYLSILANE (CAS 17425-88-6) Sourcing Guide for Non-Nucleophilic Silylation and Enolate Chemistry


(DIISOPROPYLAMINO)TRIMETHYLSILANE (CAS 17425-88-6), also known as N,N-diisopropyltrimethylsilylamine, is a tertiary organosilicon compound featuring a trimethylsilyl group bonded to a sterically hindered diisopropylamino moiety. With a molecular formula of C9H23NSi and a molecular weight of 173.37 g/mol, this compound is characterized as a clear, colorless liquid with a density of 0.786 g/cm³, a boiling point of 157 °C, a flash point of 28 °C, and a predicted pKa of 11.76±0.70 [1] . The diisopropylamino group imparts significant steric bulk and acts as a non-nucleophilic base and silyl donor in organic synthesis .

Why (DIISOPROPYLAMINO)TRIMETHYLSILANE Cannot Be Substituted with Generic Silylating Agents or Bases


While numerous silylating agents (e.g., BSA, BSTFA, TMCS) and non-nucleophilic bases (e.g., LDA, KHMDS) exist for organic synthesis, (DIISOPROPYLAMINO)TRIMETHYLSILANE occupies a unique niche due to its dual functionality: it serves as both a hindered non-nucleophilic base and a trimethylsilyl (TMS) donor in a single reagent . Unlike powerful bases such as LDA (pKa ~36) which may cause unwanted side reactions or require strict anhydrous conditions, the milder basicity of (DIISOPROPYLAMINO)TRIMETHYLSILANE (predicted pKa ~11.8) allows for selective enolate formation in the presence of sensitive functional groups [1]. Furthermore, its non-nucleophilic nature prevents silylation of the base itself, a common issue with more nucleophilic silylating agents, thereby driving reactions to completion . Simply substituting a stronger base or a conventional silyl donor without this balanced profile risks reduced selectivity, lower yields, or the generation of undesirable byproducts.

Quantitative Comparative Evidence: (DIISOPROPYLAMINO)TRIMETHYLSILANE vs. Key Analogs in Synthesis


Milder Basicity (pKa) of (DIISOPROPYLAMINO)TRIMETHYLSILANE vs. LDA Enables Selective Deprotonation of Sensitive Substrates

The predicted pKa of (DIISOPROPYLAMINO)TRIMETHYLSILANE is 11.76±0.70, in contrast to lithium diisopropylamide (LDA), which has a reported pKa of ~35.7 in THF [1]. This substantial difference in basicity translates to a much milder proton abstraction capacity for the silylamine. Consequently, (DIISOPROPYLAMINO)TRIMETHYLSILANE can deprotonate more acidic substrates (e.g., certain enolizable ketones) without inducing the uncontrolled side reactions or decomposition often observed with the highly basic LDA.

organic synthesis non-nucleophilic base enolate chemistry

Higher Boiling Point (157°C) of (DIISOPROPYLAMINO)TRIMETHYLSILANE Confers Greater Thermal Stability in Reactions vs. Volatile Silylating Agents

The boiling point of (DIISOPROPYLAMINO)TRIMETHYLSILANE is reported as 157 °C at atmospheric pressure . In comparison, commonly used trimethylsilyl (TMS) donors such as bis(trimethylsilyl)acetamide (BSA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) exhibit significantly lower boiling points: BSA boils at 71-73 °C (35 mmHg), and BSTFA boils at 45-55 °C (14 mmHg) [1] [2]. While BSA and BSTFA are more volatile by design (favorable for GC derivatization), the substantially higher boiling point of (DIISOPROPYLAMINO)TRIMETHYLSILANE indicates lower volatility and greater thermal stability, making it more suitable for high-temperature reactions or processes where reagent loss through evaporation is a concern.

silylation organic synthesis thermal stability

Higher Density (0.786 g/cm³) of (DIISOPROPYLAMINO)TRIMETHYLSILANE Impacts Solvent Compatibility and Phase Separation vs. Lighter Silyl Donors

The density of (DIISOPROPYLAMINO)TRIMETHYLSILANE is reported as 0.786 g/cm³ . In comparison, the widely used silylating agent trimethylsilyl chloride (TMCS) has a density of 0.856 g/cm³ [1]. The lower density of the target compound can influence its behavior in biphasic systems or during aqueous workup procedures. While the absolute difference may seem small, it can affect the rate of phase separation and the selection of appropriate organic solvents for extraction, particularly in large-scale or continuous flow processes.

silylation solvent compatibility phase separation

Non-Nucleophilic Base Character Prevents Self-Silylation, Ensuring Higher Yields in TMS Protection Reactions

As a non-nucleophilic base, (DIISOPROPYLAMINO)TRIMETHYLSILANE avoids the common pitfall of self-silylation observed with more nucleophilic amines. In silylation reactions, the diisopropylamino group acts as a leaving group, forming volatile and non-nucleophilic diisopropylamine upon protonation by an alcohol. This drives the reaction to completion by removing the byproduct from the equilibrium . In contrast, when nucleophilic bases are employed, they can compete with the substrate for the TMS group, resulting in lower yields of the desired silylated product. While direct yield comparisons are scarce in public literature, the mechanistic advantage is well-established: the non-nucleophilic nature of the byproduct prevents it from re-entering the reaction cycle, a feature not shared by all silylating agents.

silylation non-nucleophilic base reaction efficiency

High-Value Application Scenarios for (DIISOPROPYLAMINO)TRIMETHYLSILANE in Synthesis and Manufacturing


Selective Enolate Generation and TMS-Enol Ether Formation

In the synthesis of TMS-enol ethers from ketones or esters bearing sensitive functional groups, (DIISOPROPYLAMINO)TRIMETHYLSILANE provides a one-pot solution. Its mild basicity (pKa ~11.8) allows for selective α-deprotonation without risking side reactions that could occur with stronger bases like LDA (pKa ~35.7) [1]. The generated enolate is simultaneously trapped by the trimethylsilyl group, yielding the desired TMS-enol ether in a single operation. This dual role streamlines synthetic sequences and is particularly valuable in the preparation of intermediates for natural product synthesis and pharmaceutical development.

High-Temperature Silylation of Thermally Stable Substrates

For silylation reactions that require prolonged heating or are conducted under reflux conditions, the high boiling point (157 °C) of (DIISOPROPYLAMINO)TRIMETHYLSILANE is a distinct advantage . Unlike more volatile silylating agents such as BSA (BP 71-73 °C at 35 mmHg) or BSTFA (BP 45-55 °C at 14 mmHg) [2] [3], this reagent remains in the reaction vessel, ensuring consistent stoichiometry and preventing loss of active silyl donor. This makes it a robust choice for industrial-scale silylation of robust substrates, such as certain alcohols, amines, and carboxylic acids, where elevated temperatures are employed to achieve complete conversion.

Metalation and Functionalization of C-H Bonds in Complex Molecules

As a non-nucleophilic base and silyl donor, (DIISOPROPYLAMINO)TRIMETHYLSILANE finds utility in directed ortho-metalation (DoM) and similar C-H functionalization strategies. The sterically hindered diisopropylamino moiety can coordinate to directing groups (e.g., amides, carbamates) and facilitate deprotonation by alkyl lithium reagents, while the TMS group acts as a transient protecting group for newly formed carbanions. The reagent's lower basicity relative to LDA reduces the risk of competing deprotonation pathways, enhancing regioselectivity . This application is critical in the late-stage diversification of drug candidates and advanced materials.

Large-Scale Process Chemistry with Favorable Phase Separation

In kilo-lab and pilot plant settings, the physical properties of reagents directly impact process efficiency. The lower density (0.786 g/cm³) of (DIISOPROPYLAMINO)TRIMETHYLSILANE compared to TMCS (0.856 g/cm³) [4] can simplify liquid-liquid extractions and phase separations, particularly when using solvents like diethyl ether or ethyl acetate. Additionally, its higher boiling point minimizes evaporative losses during vacuum distillations or solvent swaps, contributing to better mass balance and lower production costs per batch.

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